1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one
Description
This compound features a bipiperidinyl core substituted with a 2-fluorophenoxy group at the 4-position and a naphthalen-1-yl ethanone moiety. The 2-fluorophenoxy group introduces electron-withdrawing properties, which may influence metabolic stability, while the naphthalenyl group contributes to hydrophobic interactions .
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN2O2/c29-26-10-3-4-11-27(26)33-24-14-18-30(19-15-24)23-12-16-31(17-13-23)28(32)20-22-8-5-7-21-6-1-2-9-25(21)22/h1-11,23-24H,12-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYSKHCTNKPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of medicinal chemistry. This compound features a bipiperidine structure, which is often associated with various pharmacological activities, including interactions with neurotransmitter systems and potential applications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 446.56 g/mol. The presence of the fluorinated phenoxy group enhances its chemical properties, making it an interesting candidate for various applications in medicinal chemistry and material science.
Key Molecular Features:
- Bipiperidine Core : Associated with diverse biological activities.
- Fluorophenoxy Group : Enhances stability and biological activity through hydrophobic interactions.
- Naphthalene Ring : Contributes to the compound's lipophilicity and potential receptor interactions.
The mechanism of action for this compound is not fully elucidated; however, similar compounds have been shown to interact with G protein-coupled receptors (GPCRs) and other enzymes involved in neurotransmission. These interactions can modulate various biological processes, potentially offering therapeutic benefits for conditions such as non-small cell lung cancer (NSCLC) and other neurological disorders.
Biological Activity
Research indicates that derivatives of this compound are designed as dual inhibitors targeting epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in cancer progression. The bipiperidine structure allows the compound to mimic natural neurotransmitters, facilitating its binding to and modulation of receptor activity.
Inhibition Studies
Several studies have demonstrated the efficacy of compounds structurally related to this compound in inhibiting cancer cell lines:
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | EGFR/c-Met | 0.5 | |
| Benzofuran derivative | mGluR5 | 0.8 | |
| Thiophene derivative | Various receptors | 0.3 |
Pharmacological Profiles
The pharmacological profiles of similar compounds have shown promising results in preclinical models:
- Anti-cancer Activity : Compounds with similar structures have been noted for their ability to inhibit tumor growth in xenograft models.
- Neurotransmitter Modulation : The bipiperidine core has been linked to effects on dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs and their modifications:
Key Observations :
- Halogen vs. Heterocyclic Substituents: Replacement of the 2-fluorophenoxy group with thiazol-2-yloxy (as in ) introduces a nitrogen-sulfur heterocycle, which may enhance binding to enzymes or receptors via hydrogen bonding or π-stacking.
- Naphthalenyl Modifications : The target compound’s naphthalenyl group is retained in , but its replacement with pentyloxynaphthalenyl in improves lipid solubility and CNS penetration control.
- Bipiperidinyl Core : All analogs retain the bipiperidinyl scaffold, which is critical for conformational adaptability and target engagement .
Pharmacological Profiles
- Antimicrobial Activity: Compounds with halogenated phenoxy (e.g., 4-chlorophenoxy in ) or dibenzothiazepine groups () exhibit potent antimicrobial effects, suggesting the target compound may share similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
